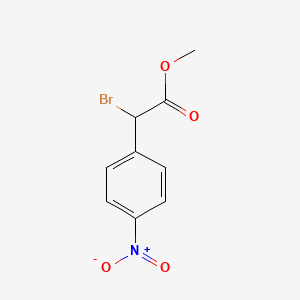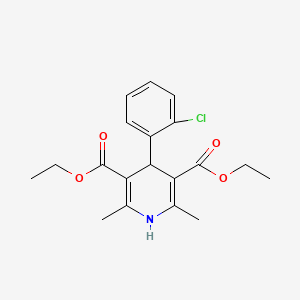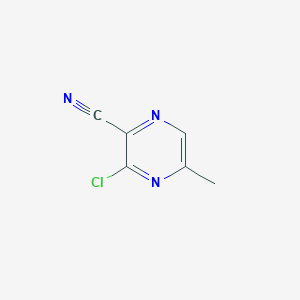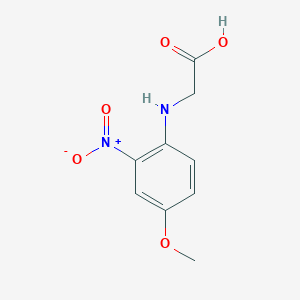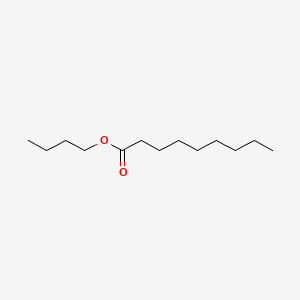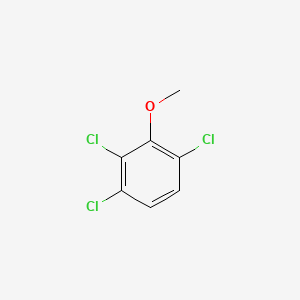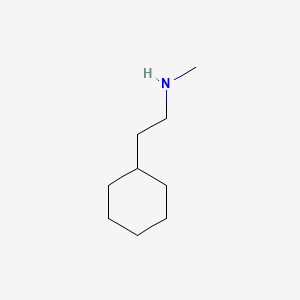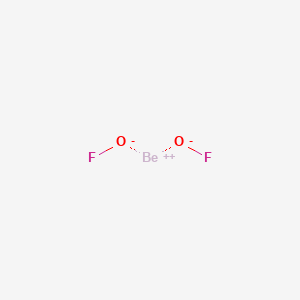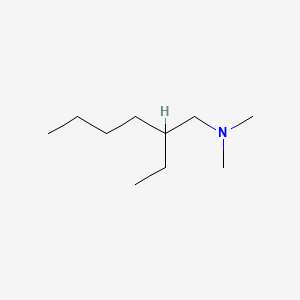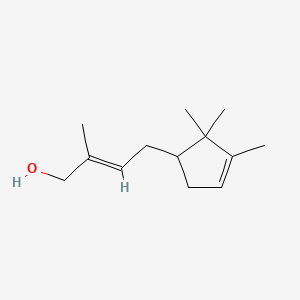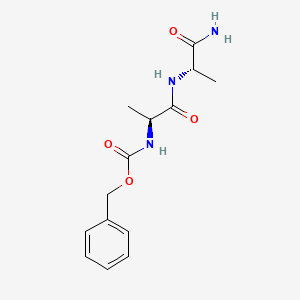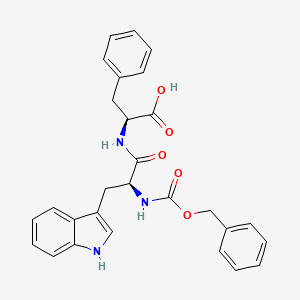
Z-Trp-phe-OH
Übersicht
Beschreibung
Z-Trp-phe-OH is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide is composed of the amino acids tryptophan, phenylalanine, and proline, and it has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Self-Assembly of Modified Aromatic Amino Acids
- Overview : Research by Gour et al. (2021) has explored the self-assembly of carbobenzoxyphenylalanine (Z-Phe-OH), carbobenzoxytryptophan (Z-Trp-OH), and other modified amino acids into well-defined structures like fibers and spherical assemblies. These structures were characterized through various microscopic and spectroscopic techniques, providing insights into their formation mechanisms under different conditions.
- Applications : The study emphasizes the potential of Z-Trp-OH and similar compounds in the simple fabrication and design of novel materials, highlighting their immense applications in various fields.
- Source : (Gour et al., 2021)
Pilot-Scale Production for Synthetic Analogs
- Overview : Balaev et al. (2014) describe a method using an F complex for pilot-scale production of Z-Phe-D-Trp-Lys(ε-Boc)OH, a protected tripeptide. This compound is used in synthesizing somatostatin analogs.
- Significance : The method detailed allows for the preparation of the target compound with high purity (~99%), showcasing the practical utility of Z-Trp-phe-OH in large-scale pharmaceutical production.
- Source : (Balaev et al., 2014)
Photocatalytic Hydrogen Evolution
- Overview : Gao et al. (2019) conducted a study on the construction of a Z-scheme system for photocatalytic hydrogen evolution (PHE), involving the use of defect-rich g-C3N4 and TiO2 nanoparticles.
- Relevance : While not directly involving Z-Trp-phe-OH, this research provides context on the broader applications of Z-scheme systems in areas like PHE, which could potentially intersect with the utility of similar compounds.
- Source : (Gao et al., 2019)
Synthesis of Bitter-Taste Dipeptide
- Overview : Ungaro et al. (2015) investigated a green synthetic route for preparing the bitter-taste dipeptide Ala-Phe, starting from Z-Ala-Phe-OMe, using a combination of biocatalysis, heterogeneous metal catalysis, and magnetic nanoparticles.
- Implications : This study demonstrates the potential of Z-Trp-phe-OH and related compounds in the food industry, particularly as high-solubility, low-toxicity substitutes for existing additives.
- Source : (Ungaro et al., 2015)
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5/c32-26(30-25(27(33)34)15-19-9-3-1-4-10-19)24(16-21-17-29-23-14-8-7-13-22(21)23)31-28(35)36-18-20-11-5-2-6-12-20/h1-14,17,24-25,29H,15-16,18H2,(H,30,32)(H,31,35)(H,33,34)/t24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTMQKMHFPBQNP-DQEYMECFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Trp-phe-OH | |
CAS RN |
6521-49-9 | |
| Record name | L-Phenylalanine, N-[(phenylmethoxy)carbonyl]-L-tryptophyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6521-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



